1-Sulfonylmethanediamine

Description

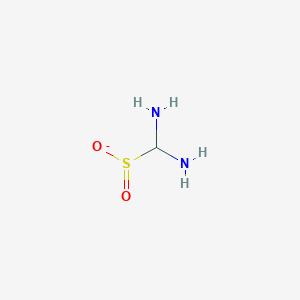

1-Sulfonylmethanediamine is a sulfonamide derivative characterized by a central methane backbone substituted with a sulfonyl group (-SO₂-) and two amine (-NH₂) groups. This structure confers unique reactivity and physicochemical properties, distinguishing it from other sulfonamides and diamines.

Key structural features:

- Sulfonyl group: Enhances electrophilicity and stabilizes intermediates in organic reactions.

- Diamine functionality: Provides nucleophilic sites for coordination or further functionalization.

Properties

Molecular Formula |

CH5N2O2S- |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

diaminomethanesulfinate |

InChI |

InChI=1S/CH6N2O2S/c2-1(3)6(4)5/h1H,2-3H2,(H,4,5)/p-1 |

InChI Key |

IFSSAMMAXURQEO-UHFFFAOYSA-M |

Canonical SMILES |

C(N)(N)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sulfonylmethanediamine can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and provides good yields . Another method involves the direct synthesis from thiols and amines through oxidative coupling, which is a one-step process that does not require pre-functionalization .

Industrial Production Methods: Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Sulfonylmethanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert it into sulfinamides or sulfenamides.

Substitution: It can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sulfonyl chlorides and amines are typically employed.

Major Products:

Oxidation: Sulfonamides

Reduction: Sulfinamides, Sulfenamides

Substitution: Various substituted sulfonamides

Scientific Research Applications

1-Sulfonylmethanediamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Industry: this compound is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

1-Sulfonylmethanediamine can be compared with other similar compounds such as sulfonamides, sulfinamides, and sulfenamides:

Sulfonamides: These compounds contain a sulfonyl group attached to an amine. They are widely used as antibiotics.

Sulfinamides: These compounds have a sulfinyl group instead of a sulfonyl group. They are used in various chemical syntheses.

Sulfenamides: These compounds contain a sulfenyl group and are used as intermediates in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Sulfonamides

Example : N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide ()

- Structure : Contains a sulfonamide (-SO₂NH-) group linked to a complex heterocyclic system.

- Key Differences: 1-Sulfonylmethanediamine lacks aromatic or cyclic substituents, simplifying its reactivity profile. The diamine moiety in this compound allows for dual-site interactions, unlike mono-amine sulfonamides.

- Synthesis : Sulfonamides typically form via sulfonyl chloride-amine coupling. Yields for this compound analogs in range from 70% to near-quantitative under optimized conditions (e.g., 72-hour reactions at room temperature) .

Diamines Without Sulfonyl Groups

Example: Ethylenediamine (1,2-diaminoethane, )

- Structure : Linear C₂ backbone with two terminal amines.

- Key Differences :

- Ethylenediamine lacks the sulfonyl group, reducing its electrophilicity and thermal stability.

- Applications: Primarily used as a chelating agent, whereas this compound’s sulfonyl group may enable catalysis or medicinal chemistry applications.

- Safety: Ethylenediamine is classified as corrosive (GHS Category 1B), while dimethyl sulfone (a simpler sulfone, ) is non-hazardous, suggesting sulfonyl groups may mitigate toxicity in some contexts .

Sulfones

- Structure : C₂ backbone with two methyl groups and a sulfonyl group.

- Key Differences :

- Dimethyl sulfone lacks amine groups, limiting its utility in coordination chemistry.

- Physicochemical properties: Dimethyl sulfone (CAS 67-71-0) has a melting point of 109°C and is water-soluble, whereas this compound’s diamine groups likely increase polarity and solubility in polar aprotic solvents .

Sulfoximines

Example : S,S-Dimethylsulfoximine ()

- Structure : Features a sulfoximine group (S=NH) instead of a sulfonyl group.

- Key Differences :

Key Research Findings

- Thermal Stability: Sulfonyl groups in this compound likely enhance thermal stability compared to non-sulfonylated diamines (e.g., ethylenediamine decomposes at ~120°C) .

- Biological Activity : Sulfonamides with aromatic substituents () show antimicrobial properties, suggesting this compound could be tailored for similar applications with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.